molecular formula C6H8O4 B054670 1-(Methoxycarbonyl)cyclopropanecarboxylic acid CAS No. 113020-21-6

1-(Methoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B054670
M. Wt: 144.12 g/mol
InChI Key: IZYOHLOUZVEIOS-UHFFFAOYSA-N
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Patent
US07388022B2

Procedure details

A solution of 80 g of 1-(methoxycarbonyl)cyclopropanecarboxylic acid and 78 ml of triethylamine in 550 ml of toluene, to which 152 g of diphenylphosphoryl azide is added, is heated to 80° C. When the evolution of gas has ceased, the temperature is brought to 50° C. and 61 g of tert-butanol are added. After 7 hours' reaction at 80° C., the mixture is concentrated. The residue is taken up in ether, washed with saturated Na2CO3 solution, then with 1N hydrochloric acid solution, and then with NaHCO3 solution. After drying and evaporation of the organic phase, the residue is taken up in 300 ml of cyclohexane and then concentrated to dryness. The residue obtained is triturated in pentane, filtered and then dried, allowing the expected product to be isolated.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1(C(O)=O)[CH2:7][CH2:6]1)=[O:4].C([N:13]([CH2:16]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:25])C=CC=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>C1(C)C=CC=CC=1>[C:35]([O:39][C:16]([NH:13][C:5]1([C:3]([O:2][CH3:1])=[O:4])[CH2:6][CH2:7]1)=[O:25])([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
COC(=O)C1(CC1)C(=O)O
Name
Quantity
78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
152 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
550 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 50° C.
CUSTOM
Type
CUSTOM
Details
After 7 hours' reaction at 80° C.
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
WASH
Type
WASH
Details
washed with saturated Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated in pentane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to be isolated

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.